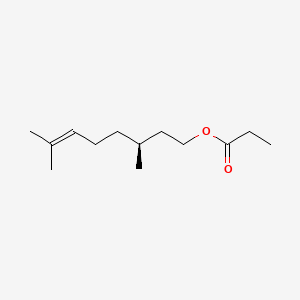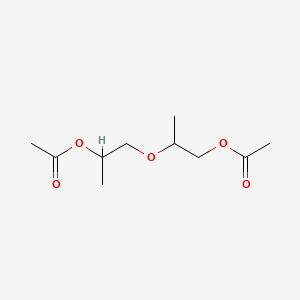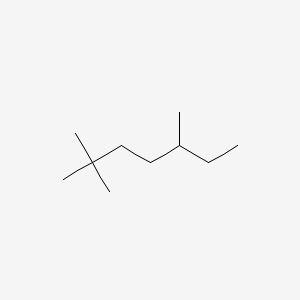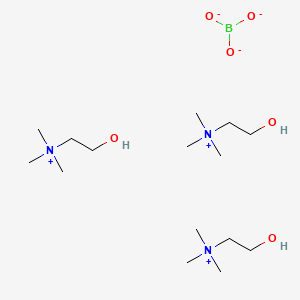
Tricholine borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricholine borate is a chemical compound that combines three molecules of choline with boric acid. It is known for its applications in various fields, including medicine and industry. The compound is particularly noted for its role in reducing cholesterol levels and its anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricholine borate can be synthesized through the reaction of choline chloride with boric acid. The reaction typically occurs in an aqueous medium, where choline chloride and boric acid are mixed in stoichiometric amounts. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where choline chloride and boric acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified and dried for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tricholine borate undergoes several types of chemical reactions, including hydrolysis and complexation.
Hydrolysis: In the presence of water, this compound can hydrolyze to form choline and boric acid.
Complexation: this compound can form complexes with various metal ions, which can be useful in different chemical processes.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions involving this compound. The reaction can occur under neutral, acidic, or basic conditions.
Complexation: Metal salts such as copper sulfate or zinc chloride can be used as reagents for complexation reactions with this compound.
Major Products Formed
Hydrolysis: The major products of hydrolysis are choline and boric acid.
Complexation: The major products of complexation reactions are metal-choline-borate complexes.
Wissenschaftliche Forschungsanwendungen
Tricholine borate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of complex compounds.
Biology: this compound is studied for its role in cellular processes, including its impact on lipid metabolism and cell signaling.
Medicine: The compound is used in the treatment of hyperlipidemia and as an anti-inflammatory agent. It has shown promise in reducing cholesterol levels and alleviating symptoms of asthma.
Industry: this compound is used in the production of lubricants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of tricholine borate involves its interaction with cellular membranes and enzymes.
Lipid Metabolism: this compound aids in the conversion of fat and cholesterol into phospholipids, which are essential components of cell membranes.
Anti-Inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and tumor necrosis factor-alpha.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline chloride: A precursor to tricholine borate, used in similar applications but lacks the borate component.
Boric acid: Used in various industrial and medical applications, but does not have the lipid metabolism benefits of this compound.
Tricholine citrate: Another choline derivative used in the treatment of hyperlipidemia, but with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of choline and boric acid, which provides both lipid metabolism benefits and anti-inflammatory properties. This dual functionality makes it particularly valuable in medical and industrial applications.
Eigenschaften
CAS-Nummer |
85702-84-7 |
|---|---|
Molekularformel |
C15H42BN3O6 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)azanium;borate |
InChI |
InChI=1S/3C5H14NO.BO3/c3*1-6(2,3)4-5-7;2-1(3)4/h3*7H,4-5H2,1-3H3;/q3*+1;-3 |
InChI-Schlüssel |
IIAYWPDIEYSHQG-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)


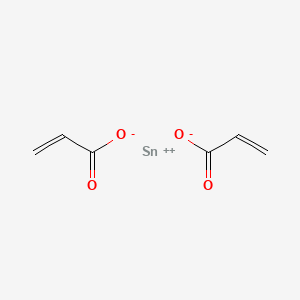

![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
